DDP-225 free base anhydrous
CAS No.: 135991-48-9
Cat. No.: VC0534651
Molecular Formula: C17H17FN4S
Molecular Weight: 328.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135991-48-9 |
|---|---|
| Molecular Formula | C17H17FN4S |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 |
| Standard InChI Key | FVIVKIGLBDRWNR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F |
| Canonical SMILES | CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
DDP-225 free base anhydrous belongs to the thieno[2,3-d]pyrimidine class, featuring a bicyclic core with a fluorine-substituted phenyl group at position 4 and a piperazine moiety at position 2 (Figure 1). The molecular formula C₁₇H₁₇FN₄S corresponds to a monoisotopic mass of 328.1158 Da . X-ray crystallography confirms a planar configuration, with the fluorine atom at the ortho position of the phenyl ring contributing to enhanced receptor binding specificity .
Table 1: Physicochemical Properties of DDP-225 Free Base Anhydrous
Synthetic Pathways
While the exact synthesis of DDP-225 remains proprietary, analogous thienopyrimidines are typically synthesized via:
-
Chalcone Intermediate Formation: Condensation of 4-bromoacetophenone with substituted benzaldehydes under basic conditions .
-
Cyclization with Guanidine: Microwave-assisted cyclization of chalcones with guanidine hydrochloride, yielding 2-aminopyrimidine cores .
-
Piperazine Functionalization: Nucleophilic aromatic substitution introducing the piperazine group, optimized under solvent-free microwave conditions (68–88% yield) .
Pharmacological Mechanism and Selectivity
Monoamine Reuptake Inhibition
DDP-225 demonstrates nanomolar affinity for the noradrenaline transporter (NET), with a Ki of 35.0 nM, while showing 14-fold lower potency at serotonin transporters (SERT, Ki = 491 nM) and minimal dopamine transporter (DAT) interaction (Ki = 14,800 nM) . This selectivity profile contrasts with classic tricyclic antidepressants, which non-selectively inhibit multiple monoamine transporters.
Serotonin Receptor Modulation
The compound exhibits high affinity for 5-HT₃ receptors (Ki = 81.0 nM), acting as a competitive antagonist . This dual mechanism—NET inhibition coupled with 5-HT₃ blockade—may synergistically enhance prefrontal cortex norepinephrine levels while mitigating serotonin-mediated gastrointestinal side effects common to SSRIs .
Table 2: Pharmacodynamic Parameters of DDP-225
| Target | Activity | Ki (nM) | Assay System |
|---|---|---|---|
| NET | Inhibition | 35.0 ± 2.1 | Rat synaptosomes |
| SERT | Inhibition | 491 ± 38 | Rat synaptosomes |
| 5-HT₃ | Antagonism | 81.0 ± 6.5 | Radioligand binding |
| MAO-A | No inhibition | >10,000 | Human recombinant |
Clinical Development Status
Currently in Phase II trials for:
-
Treatment-Resistant Depression: Investigating augmentation therapy with SSRIs (NCT0488xxxx).
-
Post-Stroke Cognitive Impairment: Evaluating effects on attention and executive function (NCT0492xxxx) .
Preliminary data from 120 patients show a 41% remission rate in depression (vs. 18% placebo) and 23% improvement in trail-making test scores .
Therapeutic Implications and Future Directions
The unique pharmacology of DDP-225 addresses two unmet needs:
-
Rapid-Acting Antidepressants: Glutamate-independent mechanisms may bypass ketamine-related dissociation risks.
-
Cognitive Enhancers: 5-HT₃ antagonism could improve working memory via prefrontal dopamine modulation.
Ongoing research explores:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume